molecular formula C19H15ClN2O5 B415663 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B415663
M. Wt: 386.8g/mol
InChI Key: DIASJXVRAARSKU-UHFFFAOYSA-N
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Description

5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrimidine core substituted with a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-benzyloxy and 3-methoxy-benzaldehyde with pyrimidine-2,4,6-trione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-Fluoro-benzyloxy)-3-methoxy-benzylidene]-pyrimidine-2,4,6-trione
  • 5-[4-(4-Methyl-benzyloxy)-3-methoxy-benzylidene]-pyrimidine-2,4,6-trione
  • 5-[4-(4-Nitro-benzyloxy)-3-methoxy-benzylidene]-pyrimidine-2,4,6-trione

Uniqueness

The uniqueness of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8g/mol

IUPAC Name

5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15ClN2O5/c1-26-16-9-12(8-14-17(23)21-19(25)22-18(14)24)4-7-15(16)27-10-11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H2,21,22,23,24,25)

InChI Key

DIASJXVRAARSKU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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